molecular formula C8H10Cl4O5 B023668 2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester CAS No. 160651-93-4

2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester

Cat. No. B023668
M. Wt: 328 g/mol
InChI Key: WYSFBJLDAOCHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester” is a chemical compound with the molecular formula C8H10Cl4O5 and a molecular weight of 327.97 . It appears as an off-white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H10Cl4O5/c1-7(2,5(13)15-3)17-6(14)16-4(9)8(10,11)12/h4H,1-3H3 . The canonical SMILES representation is: CC(C)(C(=O)OC)OC(=O)OC(C(Cl)(Cl)Cl)Cl .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C for optimal stability .

properties

IUPAC Name

methyl 2-methyl-2-(1,2,2,2-tetrachloroethoxycarbonyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl4O5/c1-7(2,5(13)15-3)17-6(14)16-4(9)8(10,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFBJLDAOCHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC(=O)OC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578109
Record name Methyl 2-methyl-2-{[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester

CAS RN

160651-93-4
Record name Methyl 2-methyl-2-{[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.